7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[(E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
The compound 7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[(E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione (hereafter referred to as Compound A) is a purine-2,6-dione derivative with a structurally complex substitution pattern. Its core structure is based on the purine scaffold, which is a cornerstone in medicinal chemistry due to its resemblance to endogenous nucleobases . Key structural features include:
- Position 3: A methyl group, common in xanthine derivatives to modulate solubility and receptor binding .
Purine derivatives are widely explored for anticancer, antimicrobial, and adenosine receptor-modulating activities .
Properties
IUPAC Name |
7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[(2E)-2-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]hydrazinyl]-4,5-dihydropurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O6/c1-27-19-18(20(30)25-22(27)31)28(13-11-14-5-7-15(34-2)8-6-14)21(24-19)26-23-12-3-4-16-9-10-17(35-16)29(32)33/h3-10,12,18-19H,11,13H2,1-2H3,(H,24,26)(H,25,30,31)/b4-3+,23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVUYLFTUUQGBM-PXETXYMMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C(C(=O)NC1=O)N(C(=N2)NN=CC=CC3=CC=C(O3)[N+](=O)[O-])CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2C(C(=O)NC1=O)N(C(=N2)N/N=C/C=C/C3=CC=C(O3)[N+](=O)[O-])CCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[2-(4-methoxyphenyl)ethyl]-3-methyl-8-[(E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione (commonly referred to as NFMT) is a complex organic molecule with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Activity
NFMT exhibits significant antimicrobial properties, particularly against various bacterial strains. Studies have shown that derivatives containing nitrofuran structures often demonstrate enhanced antibacterial efficacy due to the generation of reactive oxygen species (ROS), which can damage bacterial DNA and proteins.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.125 | Moderate |
| Escherichia coli | 0.250 | Moderate |
| Bacillus subtilis | 0.0039 | High |
These findings suggest that NFMT could be developed as an effective antibacterial agent.
Anticancer Activity
Research indicates that NFMT may possess anticancer properties through its ability to inhibit cell proliferation in various cancer cell lines. For example, NFMT has been tested against human leukemia (KG1) and gastric cancer (SNU16) cell lines, showing IC50 values in the low nanomolar range:
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| KG1 | 25.3 ± 4.6 | Antiproliferative |
| SNU16 | 77.4 ± 6.2 | Antiproliferative |
The mechanism involves the modulation of signaling pathways related to cell growth and apoptosis.
The biological activity of NFMT can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : NFMT may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis : By activating apoptotic pathways in cancer cells, NFMT promotes programmed cell death.
- Oxidative Stress Induction : The nitrofuran component generates ROS, leading to cellular damage in pathogens.
Study on Antibacterial Efficacy
A study published in Frontiers in Microbiology evaluated the antibacterial potency of NFMT against E. coli and S. aureus. The results indicated that NFMT significantly inhibited bacterial growth at concentrations as low as 0.125 µg/mL, demonstrating its potential as a novel antibacterial agent .
Study on Anticancer Properties
In another investigation reported in MDPI, researchers assessed the cytotoxic effects of NFMT on various cancer cell lines. The compound exhibited a strong inhibitory effect on cell viability, particularly in leukemia cells, suggesting its potential for cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares Compound A with analogous purine-2,6-dione derivatives described in the literature (see –7, 9, 18):
*Calculated based on molecular formulas. †Activity against HCT116 colon cancer cells. ‡Activity against MCF7 breast cancer cells.
Structural and Functional Insights:
Position 7 Modifications :
- The 2-(4-methoxyphenyl)ethyl group in Compound A enhances lipophilicity compared to simpler alkyl chains (e.g., allyl in ). This may improve membrane permeability but could reduce aqueous solubility .
- Bulky substituents (e.g., 3-methylbutyl in ) are associated with enhanced metabolic stability but may sterically hinder target binding .
Fluorinated or brominated benzylidene groups () enhance halogen bonding with target proteins, improving affinity .
Thermal Stability :
- Simple purine derivatives (e.g., caffeine) exhibit stability up to 175°C . Compound A’s nitro group and conjugated system may lower thermal stability, but experimental data are lacking .
Research Findings and Implications
Anticancer Potential:
- highlights that 8-substituted purine derivatives with aromatic groups (e.g., 4-phenoxyphenyl) show potent cytotoxicity. Compound A’s 5-nitrofuran group may synergize with its hydrazinylidene linker to enhance DNA damage .
- reports IC₅₀ values of 8.2 µM for a fluorinated analog, suggesting that electron-withdrawing substituents improve activity .
Adenosine Receptor Interactions:
- identifies purine derivatives as adenosine receptor antagonists. Compound A’s methoxyphenyl group may target A2A or A3 receptors, though specificity requires validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
